1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
説明
1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative with a structurally complex substitution pattern. Its pyrazole core is substituted at the 1-position with an ethyl group and at the 5-position with a methyl group. The carboxamide moiety is further functionalized with two distinct groups: a 6-methylbenzothiazol-2-yl ring (a sulfur- and nitrogen-containing heterocycle) and an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent.
特性
IUPAC Name |
1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-4-24-14(3)11-17(22-24)19(25)23(12-15-6-5-9-26-15)20-21-16-8-7-13(2)10-18(16)27-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEDIEMRSIPGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
Key Observations :
- The target compound’s synthesis likely mirrors methods in , using carbodiimide-based coupling agents (EDCI/HOBt) for amide bond formation .
- In contrast, chloropyridyl derivatives () employ thionyl chloride for acid chloride intermediates, which may limit compatibility with acid-sensitive substituents .
Key Observations :
- The benzothiazole group may confer affinity for ATP-binding pockets (common in kinase inhibitors), while the oxolane substituent could improve bioavailability compared to purely aromatic analogs .
- Ethoxyphenyl and chloropyridyl groups () enhance steric and electronic effects but may reduce solubility .
Crystallographic and Conformational Analysis
The compound in exhibits dihedral angles between the pyrazole ring and substituents (e.g., 7.70° with phenyl, 89.17° with pyridine), stabilizing its conformation via intramolecular hydrogen bonds . For the target compound:
- The benzothiazole ring is expected to adopt a near-planar orientation relative to the pyrazole core (similar to ’s pyridine), favoring π-π interactions.
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-ethyl-5-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:
- N-Alkylation : Reaction of the benzothiazole amine with oxolane-derived alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the N-substituted intermediate .
- Carboxamide Coupling : Use of coupling agents like EDCI/HOBt to attach the pyrazole-carboxylic acid moiety to the benzothiazole scaffold. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions, especially distinguishing between N-alkylation on the benzothiazole vs. pyrazole rings .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities like unreacted intermediates .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regioselectivity, though this requires high-purity crystals .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
- Enzyme Inhibition Screens : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based or radiometric methods.
- Cellular Viability Assays : MTT or resazurin assays to assess cytotoxicity in relevant cell lines .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Meta-Analysis of Substituent Effects : Compare bioactivity data for analogs with differing substituents (e.g., ethoxy vs. methoxy groups on the benzothiazole ring). For example, ethoxy substituents may enhance membrane permeability but reduce target binding affinity .
- Standardized Assay Protocols : Adopt consensus protocols for critical parameters (e.g., pH, incubation time) to minimize inter-lab variability .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify key residues influencing activity discrepancies .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the oxolane moiety to enhance solubility and slow hepatic clearance .
- Cytochrome P450 Inhibition Screening : Identify metabolic hotspots via liver microsome assays. For instance, methyl groups on the pyrazole ring may reduce oxidation rates .
- Stability-Optimized Formulations : Use lipid-based nanoemulsions or cyclodextrin complexes to protect against enzymatic degradation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of heterocyclic modifications?
- Systematic Substituent Variation : Synthesize derivatives with incremental changes (e.g., replacing oxolane with morpholine or thiomorpholine) and test against a panel of targets .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression models .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors (e.g., the pyrazole carbonyl group) using software like Schrödinger’s Phase .
Methodological Considerations for Data Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction termination points .
- Batch-to-Batch Consistency : Pre-dry solvents and reagents (e.g., molecular sieves for DMF) to control moisture-sensitive steps .
- Robustness Testing : Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .
Q. What analytical approaches are recommended for detecting degradation products during storage?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity, then analyze via LC-MS to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- Stability-Indicating Methods : Develop HPLC methods with baseline separation of peaks corresponding to the parent compound and degradants .
Tables for Key Data
| Biological Assay | Key Metrics | Common Pitfalls | Reference |
|---|---|---|---|
| Enzyme Inhibition | IC₅₀, selectivity ratio | Non-specific binding to assay plates | |
| Cellular Viability | EC₅₀, Hill coefficient | Serum protein interference | |
| Binding Affinity | Kd, ΔH (ITC) | Buffer incompatibility |
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